Delphinidin 3-galactoside
Overview
Description
Delphinidin 3-galactoside, also known as Delphinidin 3-O-β-D-galactoside chloride, is a naturally occurring water-soluble flavonoid found in various fruits and vegetables . It is a purple-colored plant pigment that occurs in a variety of berries, eggplant, roselle, and wine . It is highly active in its aglycone form, but the presence of a sugar moiety is vital for its bioavailability .
Synthesis Analysis
Delphinidin 3-galactoside is synthesized from p-coumaric acid, coumaroyl-CoA, and malonyl-CoA from the phenylpropanoid pathway . It is found in a variety of glycosidic forms ranging from glucoside to arabinoside .Molecular Structure Analysis
The empirical formula of Delphinidin 3-galactoside is C21H21ClO12, and its molecular weight is 500.84 . The structure of Delphinidin 3-galactoside includes three rings, two phenolic (A, B) and one pyran © rings .Physical And Chemical Properties Analysis
Delphinidin 3-galactoside is a powder with a melting point of 150 °C . It is stored at a temperature of -20°C .Scientific Research Applications
Cancer Therapy
Delphinidin 3-galactoside has shown promise in the field of cancer therapy. Research suggests that it may play a chemotherapeutic role in ovarian cancer cell prevention and progression by inactivating key signaling pathways such as PI3K/Akt and ERK1/2 MAPK .
Brain Health
This compound has the ability to cross the blood-brain barrier (BBB), indicating its potential in the treatment of various brain-related disorders .
Anti-Angiogenic Effects
Delphinidin 3-galactoside has been found to enhance anti-angiogenic effects, which could be significant in the treatment of diseases where angiogenesis plays a role, such as cancer .
Bioinformatics and Field Management
Bioinformatics tools and field management strategies have been utilized to improve the identification and quantification of Delphinidin 3-galactoside in fruits and leaves, which is crucial for its application in both food and pharmaceutical industries .
Pharmacology
The pharmacological actions of Delphinidin 3-galactoside are being studied for its potential application in the food and pharmaceutical industry, given its bioactive properties .
Physicochemical Properties
Understanding the physicochemical properties of Delphinidin 3-galactoside is essential for its application in various fields, including food science and pharmacology .
Future Directions
Delphinidin 3-galactoside is a promising bioactive compound that can be used for the development of nutraceuticals and food products for human health . The review by Asif Husain et al. aims to open pathways for further exploration and research investigation on the true potential of the naturally occurring purple pigment (Delphinidin) in its anthocyanidin and anthocyanin forms beyond nutrition .
properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O12.ClH/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7;/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27);1H/t15-,17+,18+,19-,21-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWIIMLSNZOCBP-KGDMUXNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Delphinidin 3-galactoside | |
CAS RN |
28500-00-7 | |
Record name | Delphinidin galactoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028500007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DELPHINIDIN 3-GALACTOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I4811UJHV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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